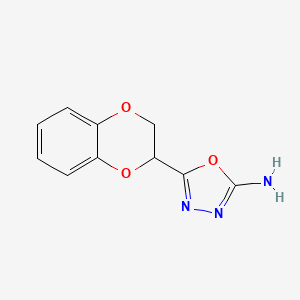

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine

Description

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 1039933-90-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, while the benzodioxin system contributes electron-rich aromaticity and conformational rigidity. This compound has been synthesized via multi-step reactions, starting from 1,4-benzodioxane-6-amine and involving nucleophilic substitutions to introduce the oxadiazole ring . Spectral characterization (IR, $^1$H-NMR, EI-MS) confirms the presence of the oxadiazol-2-amine group, with NH stretching vibrations at ~3294 cm$^{-1}$ and aromatic C-O-C signals near 1124 cm$^{-1}$ . Its molecular formula is $ \text{C}{11}\text{H}{10}\text{N}2\text{O}3 $, with a molecular weight of 218.21 g/mol .

The compound’s biological relevance stems from the oxadiazole moiety, which is known to engage in hydrogen bonding with enzyme active sites, as demonstrated in molecular docking studies with glycogen synthase kinase 3β (GSK-3β) .

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)8-5-14-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXFDMQIMKOVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Biological Studies: The compound is used in various biological assays to understand its interaction with different biomolecules.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine with structurally related compounds:

Key Comparative Insights

Bioactivity :

- The benzodioxin-linked oxadiazol-2-amine exhibits potent antibacterial activity (MIC values < 10 µg/mL against S. aureus and E. coli), outperforming simpler phenyl-substituted analogues like 5-phenyl-1,3,4-oxadiazol-2-amine, which lack the benzodioxin group’s electron-donating effects .

- Replacement of the oxadiazole ring with a thiazole (e.g., QB-3799) abolishes hydrogen-bonding capacity, reducing predicted enzyme-binding affinity .

Hydrogen-Bonding Interactions :

- The 1,3,4-oxadiazol-2-amine moiety forms dual hydrogen bonds with enzyme active sites (e.g., Tyr134 and Val135 in GSK-3β), a feature absent in thiadiazole or thiazole derivatives .

Cytotoxicity :

- Hemolytic activity assays show that the benzodioxin-oxadiazol-2-amine derivative has <10% hemolysis at 50 µg/mL , indicating lower toxicity compared to 5-(p-tolyl)-1,3,4-oxadiazol-2-amine derivatives, which exhibit moderate cytotoxicity .

Synthetic Complexity :

- The benzodioxin-oxadiazol-2-amine requires dynamic pH control during synthesis, whereas phenyl analogues are synthesized via simpler nucleophilic substitutions .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on various research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. A notable method includes the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate reagents to form the oxadiazole ring. The synthetic pathway typically follows these steps:

- Formation of the Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin.

- Oxadiazole Formation : Reacting with hydrazine derivatives or other nitrogen sources under acidic or basic conditions.

Biological Activity

The biological activity of this compound has been investigated primarily for its enzyme inhibitory properties and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with the oxadiazole moiety exhibit significant inhibition against various enzymes. For instance:

- α-glucosidase Inhibition : Compounds similar to this compound have shown promising results in inhibiting α-glucosidase activity with IC50 values comparable to standard drugs like acarbose .

| Compound | IC50 (μg/ml) | Standard (Acarbose) |

|---|---|---|

| Compound A | 40.00 | 34.71 |

| Compound B | 46.01 | 34.72 |

Antidiabetic Activity

In vivo studies using models such as Drosophila melanogaster demonstrated that derivatives of this compound could lower glucose levels effectively but with varying efficacy compared to established antidiabetic agents .

Case Studies

Several studies have highlighted the biological potential of related compounds:

- Neuroprotective Effects : A study evaluated the neuroprotective properties of benzodioxane derivatives against neurodegenerative diseases . The results indicated that these compounds could modulate neurochemical pathways beneficially.

- Hemoglobin Modulation : Another investigation identified small molecules derived from benzodioxane structures that increased hemoglobin's oxygen affinity significantly . This suggests potential applications in treating conditions like sickle cell disease.

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Binding : The oxadiazole ring may facilitate binding to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.